molecular formula C15H11NO5 B12585278 Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- CAS No. 295793-35-0

Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)-

Cat. No.: B12585278
CAS No.: 295793-35-0
M. Wt: 285.25 g/mol
InChI Key: JDJPMVVKRFGWIB-UHFFFAOYSA-N
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Description

Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- is an organic compound that features a methanone group attached to a 6-methyl-1,3-benzodioxol-5-yl ring and a 4-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- typically involves the reaction of 6-methyl-1,3-benzodioxole with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

6-methyl-1,3-benzodioxole+4-nitrobenzoyl chlorideMethanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)-\text{6-methyl-1,3-benzodioxole} + \text{4-nitrobenzoyl chloride} \rightarrow \text{Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)-} 6-methyl-1,3-benzodioxole+4-nitrobenzoyl chloride→Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (6-methyl-1,3-benzodioxol-5-yl)(tetrahydro-2H-pyran-4-yl)-
  • Methanone, (4-ethoxy-3-methoxyphenyl)(6-methyl-1,3-benzodioxol-5-yl)-

Uniqueness

Methanone, (6-methyl-1,3-benzodioxol-5-yl)(4-nitrophenyl)- is unique due to the presence of both a 6-methyl-1,3-benzodioxol-5-yl ring and a 4-nitrophenyl ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

295793-35-0

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

(6-methyl-1,3-benzodioxol-5-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C15H11NO5/c1-9-6-13-14(21-8-20-13)7-12(9)15(17)10-2-4-11(5-3-10)16(18)19/h2-7H,8H2,1H3

InChI Key

JDJPMVVKRFGWIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCO2

Origin of Product

United States

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